molecular formula C8H13N3O3 B2449827 methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 160205-08-3

methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B2449827
CAS No.: 160205-08-3
M. Wt: 199.21
InChI Key: RDLWRHCMDGVJDP-UHFFFAOYSA-N
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Description

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an acetylhydrazino group and a methyl ester

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the acetylation process plays a significant role in the action of similar compounds . For instance, hydralazine, a compound with a similar acetylhydrazino group, undergoes oxidation before acetylation . This process results in the formation of a major urinary metabolite, 4-(2-acetylhydrazino) phthalazin-1-one .

Biochemical Pathways

Compounds with similar structures, such as thiazoles, are known to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

It’s worth noting that similar compounds, such as hydralazine, undergo extensive acetylator phenotype-dependent first-pass metabolism . The fractional availability of hydralazine is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Action Environment

For instance, hydralazine is very unstable in plasma in vitro (half-life of approximately 6 minutes at 37°C), and derivatization of samples must be carried out very rapidly to avoid loss of drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with an acetylhydrazine reagent. One common method includes the condensation of 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the acetylhydrazino group to a hydrazino group.

    Substitution: Nucleophilic substitution reactions can occur at the acetylhydrazino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and can be used to study reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of fine chemicals and as a building block for more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-hydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate
  • Methyl 5-(2-acetylamino)-3,4-dihydro-2H-pyrrole-2-carboxylate
  • Ethyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to the presence of both the acetylhydrazino group and the methyl ester, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 5-(2-acetylhydrazinyl)-3,4-dihydro-2H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-5(12)10-11-7-4-3-6(9-7)8(13)14-2/h6H,3-4H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLWRHCMDGVJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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